molecular formula C21H26N2O4S B2551467 N-(2-(3,5-dimethylphenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1105211-22-0

N-(2-(3,5-dimethylphenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2551467
M. Wt: 402.51
InChI Key: MOKQVOLBSADCKD-UHFFFAOYSA-N
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Description

The compound N-(2-(3,5-dimethylphenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical entity that may be related to various derivatives and analogs studied for their potential applications in different fields such as medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis, structural analysis, and properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the formation of core structures followed by functionalization. For instance, the synthesis of antipyrine derivatives involves the condensation of benzamide with other substituents, which could be analogous to the synthesis of the compound . Similarly, the preparation of pyrrolidine derivatives, as seen in the synthesis of TKS159, involves careful selection of starting materials and reaction conditions to achieve the desired configuration .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the molecular sheets of antipyrine derivatives are primarily formed by hydrogen bonds, and their stabilization is dominated by electrostatic energy contributions . The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamide also provide insights into the conformational aspects that could be relevant for the compound .

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from their behavior under various conditions. For instance, the pyrolysis of N-(1,5-dimethyl-2-pyrryl)methyl benzamide leads to the formation of pyrrole derivatives, indicating the potential for thermal decomposition or transformation under high-temperature conditions . The suppression of cell growth by 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide in a Chinese hamster ovary cell culture suggests that the compound may also interact with biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various spectroscopic and analytical techniques. For example, the spectroscopic analysis of ethyl 3,5-dimethyl-4-[(benzenesulfonyl)-hydrazonoethyl]-1H-pyrrol-2-carboxylate provides information on its non-linear optical properties, which could be relevant for the design of materials with specific optical applications . The characterization of polymorphs of TKS159 through X-ray powder diffractometry and thermal analysis highlights the importance of polymorphism in the physical properties of such compounds .

Scientific Research Applications

Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Synthesis

Khashi, Davoodnia, and Chamani (2014) demonstrated the DMAP-catalyzed synthesis of new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, highlighting the efficiency of solvent-free conditions. This research contributes to the development of novel compounds with potential pharmacological applications (Khashi, Davoodnia, & Chamani, 2014).

Polymer Synthesis and Characterization

Kretschmer, Bauer, Hessen, and Kempe (2010) explored the yttrium-catalyzed polymerization of ethylene, resulting in aluminum-terminated polyethylene that can be oxidized to long-chain alcohols. This work underlines the potential for creating diverse polymer chemistries with terminal functionalities (Kretschmer et al., 2010).

Metal-Organic Frameworks (MOFs)

Sun et al. (2012) reported on the synthesis, structure, thermostability, and luminescence studies of carboxylate-assisted ethylamide metal–organic frameworks. This research is significant for the development of new materials with potential applications in gas storage, separation, and luminescent materials (Sun et al., 2012).

Pharmacological Activity of Pyrrolidine Derivatives

Zykova et al. (2016) synthesized Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates and evaluated their biological activities, highlighting compounds with significant antiradical and anti-inflammatory activities. This study contributes to the search for new therapeutic agents with improved efficacy and safety profiles (Zykova et al., 2016).

Improving Monoclonal Antibody Production

Aki, Katsumata, Kakihara, Nonaka, and Fujiwara (2021) identified 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide as a compound that enhances monoclonal antibody production in Chinese hamster ovary cell cultures. This discovery is crucial for improving the efficiency and quality of monoclonal antibody production, a key area in biopharmaceutical manufacturing (Aki et al., 2021).

properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16-13-17(2)15-19(14-16)27-12-9-22-21(24)18-5-7-20(8-6-18)28(25,26)23-10-3-4-11-23/h5-8,13-15H,3-4,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKQVOLBSADCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethylphenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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